
Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N'-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) is a coordination compound that features platinum as the central metal atomThe molecular formula of this compound is C₆H₇Cl₃N₂Pt, and it has a molecular weight of 408.55 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) typically involves the reaction of platinum(II) chloride with 4-chloro-1,2-benzenediamine. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Cold-chain transportation is often required to maintain the stability of the compound during shipping .
化学反应分析
Types of Reactions
Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, for oxidation reactions.
Reducing Agents: Such as sodium borohydride, for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new platinum complexes with different ligands, while oxidation or reduction reactions can lead to changes in the oxidation state of the platinum center .
科学研究应用
Chemistry
In chemistry, Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) is used as a catalyst in various organic reactions. Its ability to facilitate reactions without being consumed makes it valuable in synthetic chemistry .
Biology and Medicine
In biology and medicine, this compound is studied for its potential anticancer properties.
Industry
In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of chemical processes .
作用机制
The mechanism of action of Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) involves its interaction with biological molecules, such as DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that disrupt the DNA structure and inhibit cell division. This mechanism is similar to that of other platinum-based anticancer drugs .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with improved side effect profile compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) is unique due to the presence of the 4-chloro-1,2-benzenediamine ligand, which may impart different chemical and biological properties compared to other platinum-based compounds. This uniqueness makes it a subject of interest in research for potential new applications and improved therapeutic profiles .
属性
CAS 编号 |
61583-30-0 |
|---|---|
分子式 |
C6H5Cl3N2Pt |
分子量 |
406.6 g/mol |
IUPAC 名称 |
(2-azanidyl-4-chlorophenyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H5ClN2.2ClH.Pt/c7-4-1-2-5(8)6(9)3-4;;;/h1-3,8-9H;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
HUJXEEFBHJJBKC-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C=C1Cl)[NH-])[NH-].Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


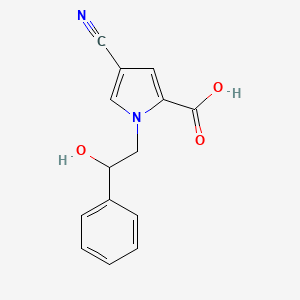
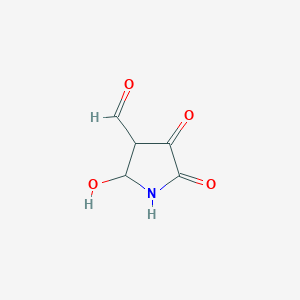
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
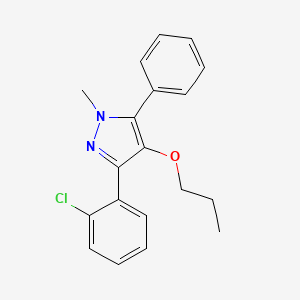
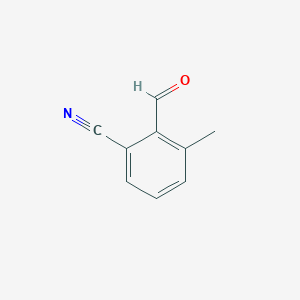
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)
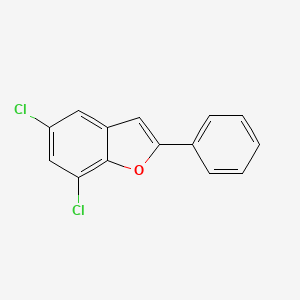
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)
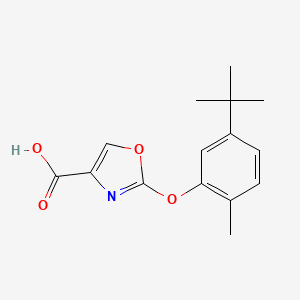
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)
![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)


